1-Butyl-1H-pyrazol-4-amine
Description
Overview of Pyrazole (B372694) Heterocycles: Structural Diversity and Significance
Pyrazole is a five-membered aromatic heterocyclic ring containing two adjacent nitrogen atoms. This fundamental structure is the parent of a vast class of compounds that are significant in organic and medicinal chemistry. The pyrazole ring is a planar, aromatic system with delocalized π-electrons, which imparts it with considerable stability. Its structure allows for substitution at three carbon atoms and the two nitrogen atoms, leading to extensive structural diversity. Pyrazoles can act as both weak acids and bases, a property that depends heavily on the nature of their substituents.
The significance of pyrazole derivatives is demonstrated by their wide-ranging applications in the pharmaceutical and agrochemical industries. Many molecules containing a pyrazole core exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This pharmacological versatility stems from the pyrazole scaffold's ability to serve as a robust framework for constructing complex molecules that can interact with various biological targets.
The Role of Aminopyrazole Derivatives in Organic Synthesis and Beyond
Aminopyrazoles are a class of pyrazole derivatives featuring an amino (-NH₂) group, which serves as a highly versatile functional handle in organic synthesis. These compounds are crucial starting materials, or synthons, for the construction of more complex, often fused, heterocyclic systems. The amino group, along with other reactive sites on the pyrazole ring, allows these molecules to act as polyfunctional nucleophiles.
A primary application of aminopyrazoles is in the synthesis of fused pyrazoloazines, such as pyrazolo[3,4-d]pyrimidines. These fused systems are of great interest in medicinal chemistry because they are often bioisosteres of naturally occurring purines, enabling them to interact with biological targets like protein kinases. researchgate.netgoogle.com The reactivity of the aminopyrazole core allows it to undergo cyclocondensation reactions with various electrophiles to build these bicyclic structures. researchgate.net Consequently, the development of synthetic routes utilizing aminopyrazoles is a key area of focus for chemists aiming to create novel bioactive compounds. nih.gov
Research Landscape for 1-Butyl-1H-pyrazol-4-amine: A Focused Academic Inquiry
The research landscape for this compound is primarily centered on its role as a specialized chemical building block for organic synthesis. Unlike compounds that are extensively studied for their direct therapeutic effects, the value of this compound lies in its utility as a precursor for creating more elaborate molecules with potential pharmacological activity.
Its structure, featuring a butyl group at the N1 position of the pyrazole ring, makes it a useful intermediate in the synthesis of specific N-substituted pyrazolo[3,4-d]pyrimidines. These resulting compounds are investigated for their potential as inhibitors of tyrosine kinases, a class of enzymes implicated in various diseases. google.com For instance, patent literature describes the synthesis of 4-aminopyrazolo[3,4-d]pyrimidine derivatives as tyrosine kinase inhibitors, where the N1 substituent, such as a butyl group, is a critical part of the molecular design. google.com
The synthesis of such complex heterocycles often involves the reaction of an N-substituted 4-aminopyrazole with other reagents to build the fused pyrimidine (B1678525) ring. nih.gov While extensive studies dedicated solely to the biological properties of this compound are not prominent in the literature, its role is well-established within the context of synthetic programs aimed at drug discovery. Its structural analogs, such as 1-tert-butyl-1H-pyrazol-4-amine, are also used as precursors in the synthesis of nitrogen-containing compounds for pharmaceutical and agrochemical applications. apolloscientific.co.uk
Chemical Data for this compound
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 170559-00-9 |
| Molecular Formula | C₇H₁₃N₃ |
| Molecular Weight | 139.20 g/mol |
Structure
3D Structure
Properties
IUPAC Name |
1-butylpyrazol-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-2-3-4-10-6-7(8)5-9-10/h5-6H,2-4,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLIFLCXHPOQVLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C=N1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 1 Butyl 1h Pyrazol 4 Amine and Its Analogs
Established Synthetic Routes to 1-Alkyl-1H-pyrazol-4-amines
The construction of the 1-alkyl-1H-pyrazol-4-amine core can be achieved through several established synthetic paradigms. These methods generally involve either the pre-functionalization of starting materials that are then cyclized to form the pyrazole (B372694) ring or the alkylation of a pre-formed pyrazole system.
Condensation-Based Synthesis of Pyrazole Ring Systems
A cornerstone of pyrazole synthesis is the condensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound or its synthetic equivalent. mdpi.comrsc.org This approach is widely utilized for its robustness and the availability of diverse starting materials. nih.gov
The classical Knorr pyrazole synthesis, for instance, involves the reaction of a hydrazine with a β-ketoester. beilstein-journals.org To obtain a 4-amino pyrazole derivative, a precursor with a masked or latent amino group at the C2 position of the 1,3-dicarbonyl equivalent is required. For example, the condensation of an alkyl hydrazine, such as butylhydrazine (B1329735), with a suitably substituted three-carbon synthon like ethyl cyanoacetate (B8463686) or malononitrile (B47326) derivatives can lead to the formation of the 1-alkyl-4-aminopyrazole core. preprints.orgprepchem.com Multicomponent reactions, where an aldehyde, an active methylene (B1212753) compound (like malononitrile), and a hydrazine are reacted in a single pot, have also emerged as an efficient strategy for the synthesis of highly substituted pyrazoles. rsc.orgpreprints.org
A general representation of this condensation approach is the reaction of butylhydrazine with a synthon like ethyl (ethoxymethylene)cyanoacetate, which upon cyclization and subsequent hydrolysis of the ester and decarboxylation, would yield the target aminopyrazole. prepchem.com
Cyclization Reactions for Pyrazolamine Core Formation
Cyclization reactions are fundamental to the formation of the pyrazole heterocycle. mdpi.com In the context of 1-butyl-1H-pyrazol-4-amine, this typically involves an intramolecular reaction of a linear precursor that already contains the butyl-substituted nitrogen and the atoms required for the pyrazole ring.
One such strategy involves the cyclization of α,β-unsaturated hydrazones. These precursors can be formed from the condensation of an α,β-unsaturated aldehyde or ketone containing a suitable leaving group at the β-position with butylhydrazine. Subsequent intramolecular nucleophilic attack by the second nitrogen of the hydrazine moiety and elimination of the leaving group leads to the formation of the pyrazoline, which is then oxidized to the aromatic pyrazole. mdpi.comnih.gov
Another powerful method is the 1,3-dipolar cycloaddition between a diazo compound and an alkyne. nih.govorganic-chemistry.org While highly effective, the generation and handling of diazo compounds require specific precautions.
Multi-Step Approaches for Targeted Pyrazolamine Derivatives
For accessing specific isomers like this compound, multi-step synthetic sequences are often the most practical and regioselective. A highly effective two-step approach has been described for the synthesis of 1-alkyl-4-aminopyrazoles, which circumvents the limited commercial availability of many alkylhydrazines. lookchem.comresearchgate.net
This strategy commences with the readily available 4-nitropyrazole. The first step involves an N-alkylation reaction. A Mitsunobu reaction with 1-butanol (B46404) provides a reliable method for the introduction of the butyl group at the N1 position, yielding 1-butyl-4-nitropyrazole. lookchem.comresearchgate.net This reaction is known for its mild conditions and tolerance of various functional groups.
The second step is the reduction of the nitro group to an amine. Standard hydrogenation conditions, such as using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere, efficiently reduce the 4-nitro group to the desired 4-amino functionality, affording this compound in good yield. lookchem.comresearchgate.net
| Step | Reaction | Reagents and Conditions | Product | Typical Yield |
| 1 | N-Alkylation (Mitsunobu) | 4-Nitropyrazole, 1-Butanol, DEAD, PPh₃, THF | 1-Butyl-4-nitropyrazole | Good |
| 2 | Nitro Reduction | 1-Butyl-4-nitropyrazole, H₂, Pd/C, Methanol | This compound | High |
| This table presents a generalized multi-step synthesis for this compound based on established methods for analogous compounds. lookchem.comresearchgate.net |
Post-Synthetic Functionalization and Derivatization of the this compound Scaffold
The this compound scaffold possesses two primary sites for further chemical modification: the exocyclic amine group and the pyrazole ring itself. This allows for the generation of a diverse library of derivatives for various applications.
Selective Functionalization of the Amine Group
The 4-amino group of this compound is a versatile handle for a wide range of chemical transformations. Its nucleophilic character allows for reactions such as acylation, sulfonylation, and alkylation.
Acylation: The amine can be readily acylated using acid chlorides, anhydrides, or carboxylic acids (in the presence of coupling agents like EDC and HOBT) to form the corresponding amides. mdpi.com This modification is often used to introduce a variety of substituents and explore structure-activity relationships in drug discovery programs.
Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides.
Reductive Amination: The amine can undergo reductive amination with aldehydes or ketones in the presence of a reducing agent (e.g., sodium borohydride) to produce secondary or tertiary amines. mdpi.com
Buchwald-Hartwig Amination: The amine can also participate as a nucleophile in palladium-catalyzed cross-coupling reactions to form N-aryl or N-heteroaryl bonds. researchgate.net
| Reaction Type | Reagent Example | Product Type |
| Acylation | Acetyl chloride | N-(1-butyl-1H-pyrazol-4-yl)acetamide |
| Sulfonylation | Benzenesulfonyl chloride | N-(1-butyl-1H-pyrazol-4-yl)benzenesulfonamide |
| Reductive Amination | Benzaldehyde, NaBH₄ | N-benzyl-1-butyl-1H-pyrazol-4-amine |
| This table provides examples of functionalization reactions at the amine group. |
Modification of the Pyrazole Ring System
The pyrazole ring itself, while aromatic, can undergo functionalization, although this is often more challenging than modifying the amine group. The electronic nature of the ring, influenced by the two nitrogen atoms and the substituents, dictates its reactivity towards electrophilic or nucleophilic attack. chim.it
Electrophilic Aromatic Substitution: The introduction of electron-donating groups, such as the 4-amino group, can activate the pyrazole ring towards electrophilic substitution. Reactions like halogenation (e.g., bromination or iodination) can occur at the C5 position. beilstein-journals.org
Metal-Mediated C-H Functionalization: More advanced methods involving transition-metal catalysis can enable the direct functionalization of C-H bonds on the pyrazole ring, offering a powerful tool for introducing new substituents with high regioselectivity.
Nitrosation: The 4-amino group can direct nitrosation to the C5 position under specific acidic conditions using reagents like sodium nitrite. researchgate.net
The strategic modification of both the amine and the pyrazole core allows for the synthesis of a vast array of this compound derivatives, each with potentially unique chemical and physical properties.
Synthesis of Advanced Nitrogen-Containing Derivatives
The 4-amino group of pyrazole scaffolds, such as that in this compound, serves as a versatile functional handle for the construction of more complex, fused nitrogen-containing heterocyclic systems. These reactions typically involve the annulation of a new ring onto the pyrazole core, leveraging the nucleophilicity of the amine and the reactivity of an adjacent ring position. Prominent examples of such advanced derivatives include pyrazolo[3,4-d]pyrimidines and pyrazolo[1,5-a] acs.orgrsc.orgnih.govtriazines. acs.orgnih.gov
Pyrazolo[3,4-d]pyrimidines, which are structural isosteres of naturally occurring purines like adenine, are among the most explored derivatives. acs.orgresearchgate.net A common and established synthetic route involves the cyclization of 5-amino-4-cyanopyrazoles with reagents like formamide. acs.org Microwave-assisted organic synthesis (MAOS) has been employed to enhance these transformations. For instance, the use of Keggin's heteropolyacids, such as phosphotungstic acid, under microwave irradiation provides a convenient catalytic method for cyclization, offering high yields and reduced reaction times compared to conventional heating. acs.org The synthesis of the requisite aminopyrazole precursors can be achieved through one-pot procedures, for example, by the successive reaction of malononitrile with sodium hydride, acyl chloride, dimethylsulfate, and an alkylhydrazine. acs.org
Another important class of fused systems is the pyrazolo[1,5-a] acs.orgrsc.orgnih.govtriazines. The synthesis of these structures can be accomplished by building the triazine ring onto a pre-existing pyrazole scaffold. nih.gov A representative method involves the reaction of an aminopyrazole with benzoyl isothiocyanate, which forms a pyrazol-5-ylthiourea intermediate that can be subsequently cyclized. acs.org This approach allows for the introduction of various substituents onto the resulting fused heterocyclic system.
The table below summarizes representative transformations of aminopyrazoles into advanced nitrogen-containing derivatives.
| Starting Material Type | Reagent(s) | Resulting Fused System | Reference(s) |
| 5-Amino-4-cyanopyrazole | Formamide, Heteropolyacid (catalyst), Microwave | Pyrazolo[3,4-d]pyrimidine | acs.org |
| Malononitrile, Acyl chloride, Alkylhydrazine | One-pot sequence | 1,3-Disubstituted Pyrazolo[3,4-d]pyrimidine | acs.org |
| 4,6-Dichloropyrimidine-5-carbaldehyde | Substituted Hydrazine | 1-Alkyl/Aryl-pyrazolo[3,4-d]pyrimidine | acs.org |
| 5-Aminopyrazole | Benzoyl isothiocyanate, then cyclization | Pyrazolo[3,4-e]-as-triazine | acs.org |
| 5-Aminopyrazole | Ethoxycarbonylisothiocyanate, then cyclization | Pyrazolo[1,5-a]-as-triazine | acs.org |
Catalytic Approaches in Pyrazole and Pyrazolamine Synthesis
Modern synthetic chemistry heavily relies on catalytic methods to achieve efficient, selective, and sustainable production of heterocyclic compounds, including pyrazoles and their amino-substituted analogs. mdpi.com These strategies encompass both the construction of the pyrazole core and the subsequent functionalization of the ring, such as the introduction of an amine group.
Catalytic Synthesis of the Pyrazole Ring: Transition-metal catalysis, particularly with copper, has emerged as a powerful tool for pyrazole synthesis. lookchem.comresearchgate.net Copper-catalyzed methods offer mild reaction conditions and access to a wide range of substituted pyrazoles. One such approach is the copper-catalyzed aerobic [3+2] annulation reaction between readily available hydrazones and dienones. rsc.org Another innovative method is the copper-catalyzed aminoboration of hydrazones, which utilizes Cu(OTf)₂ to generate borylated pyrazoles. acs.org This reaction is highly regioselective and tolerates functional groups that are incompatible with other borylation methods. acs.org The resulting borylated pyrazoles are versatile intermediates that can be further functionalized, for example, through Suzuki cross-coupling reactions. acs.org Additionally, copper(I)-catalyzed reactions of phenylhydrazones with dialkyl ethylenedicarboxylates provide an efficient route to polysubstituted pyrazoles. lookchem.comnih.gov While many advanced methods exist, the classical approach of condensing 1,3-dicarbonyl compounds with hydrazines remains a fundamental strategy, and this process can be facilitated by various catalysts, including recyclable solid acid catalysts like Amberlyst-70 for a greener process. researchgate.netyoutube.com
Catalytic Synthesis of Pyrazolamines: For the synthesis of pyrazolamines like this compound, a key transformation is the introduction of the amino group onto a pre-formed pyrazole ring. The palladium-catalyzed Buchwald-Hartwig amination is a premier method for forming carbon-nitrogen bonds. This reaction couples an aryl or heteroaryl halide with an amine in the presence of a palladium catalyst and a suitable ligand. cmu.edu To synthesize a 4-aminopyrazole, a 4-halo-pyrazole would be used as the substrate. The development of specialized phosphine (B1218219) ligands, such as (o-biphenyl)P(t-Bu)₂ and (o-biphenyl)PCy₂, has been crucial, enabling the amination of even less reactive aryl chlorides under relatively mild conditions. cmu.edu These catalyst systems are remarkably general, accommodating a wide array of amines and substrates, including functionalized and heterocyclic halides like chloropyridines. cmu.edunih.gov Recent advancements have even enabled the use of aqueous ammonia (B1221849) as the nitrogen source, providing a direct and practical route to primary arylamines. nih.gov
The following table highlights key catalytic approaches relevant to the synthesis of pyrazoles and pyrazolamines.
| Reaction Type | Catalyst System (Metal/Ligand) | Substrates | Product Type | Reference(s) |
| Annulation | Copper (aerobic) | Hydrazones, Dienones | Pyrazole-bound chalcones | rsc.org |
| Aminoboration | Cu(OTf)₂ | Hydrazones, ClBCat | Borylated Pyrazoles | acs.orgorganic-chemistry.org |
| Condensation | Copper(I) | Phenylhydrazones, Dialkyl ethylenedicarboxylates | Polysubstituted Pyrazoles | lookchem.comnih.gov |
| Condensation | Amberlyst-70 | 1,3-Diketones, Hydrazines | Substituted Pyrazoles | researchgate.net |
| Cross-Coupling (Amination) | Palladium(II) acetate (B1210297) / (o-biphenyl)P(t-Bu)₂ | Aryl/Heteroaryl Halides, Amines | Aryl/Heteroaryl Amines | cmu.edu |
| Cross-Coupling (Amination) | Palladium precatalyst | Halo-7-azaindoles, Amines | Amino-7-azaindoles | nih.gov |
Coordination Chemistry of Pyrazolamine Ligands: Focus on 1 Butyl 1h Pyrazol 4 Amine Complexes
Ligand Design Principles and Coordination Modes of Pyrazolamines
Pyrazolamine ligands are a versatile class of N-donor ligands used in coordination chemistry. Their coordination behavior is primarily dictated by the nitrogen atoms of the pyrazole (B372694) ring and the exocyclic amino group.
N-Donor Atom Coordination in Transition Metal Complexes
Pyrazoles typically coordinate to metal ions through the pyridine-type nitrogen atom (N2) of the heterocyclic ring. researchgate.net The presence of an amino group at the 4-position introduces an additional potential coordination site. This allows pyrazolamines to act as monodentate, bidentate, or bridging ligands, leading to the formation of diverse coordination architectures. researchgate.net The specific coordination mode is influenced by factors such as the metal ion's identity, the reaction conditions, and the presence of other ligands or counter-ions.
Impact of Alkyl Substitution on Ligand Properties
The presence of alkyl groups on the pyrazole ring can significantly influence the ligand's electronic and steric properties. An N1-alkyl substituent, such as a butyl group, can enhance the solubility of the ligand and its metal complexes in organic solvents. Steric hindrance from bulky alkyl groups can also affect the coordination geometry around the metal center and the stability of the resulting complexes. researchgate.net
Synthesis and Structural Characterization of Pyrazolamine-Metal Complexes
The synthesis of metal complexes with pyrazolamine ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent.
Formation of Mononuclear and Polynuclear Complexes
Depending on the ligand-to-metal ratio and the coordination preferences of the metal ion, both mononuclear and polynuclear complexes can be formed. researchgate.net In mononuclear complexes, a central metal ion is coordinated to one or more pyrazolamine ligands. Polynuclear complexes, including dinuclear or polynuclear clusters and coordination polymers, can arise when the pyrazolamine ligand bridges between two or more metal centers. mdpi.com
Investigation of Coordination Geometries
The coordination geometry around the metal center in pyrazolamine complexes is determined by the coordination number and the electronic configuration of the metal ion. Common geometries observed for transition metal complexes include tetrahedral, square planar, and octahedral. units.it X-ray crystallography is the primary technique used to definitively determine the solid-state structure and coordination geometry of these complexes. researchgate.net Spectroscopic methods such as IR and NMR spectroscopy can provide valuable information about the ligand's coordination mode in the absence of single-crystal X-ray data.
Advanced Applications of Pyrazolamine Coordination Compounds
While specific applications for 1-Butyl-1H-pyrazol-4-amine complexes are not documented, pyrazolamine-based coordination compounds, in general, have been explored for various applications. These include roles in catalysis, where they can act as catalysts in various organic transformations. mdpi.com Additionally, the photophysical properties of some pyrazole-containing metal complexes have led to investigations into their potential use in luminescent materials. acs.org The magnetic properties of polynuclear pyrazole-bridged complexes are also an area of research interest. researchgate.net
Catalytic Activity in Homogeneous and Heterogeneous Systems
No specific research findings on the catalytic activity of this compound complexes in either homogeneous or heterogeneous systems were found in the available literature. The catalytic potential of pyrazole-containing ligands is generally attributed to their ability to form stable complexes with a variety of metal centers, thereby influencing the electronic and steric environment of the metal and facilitating catalytic transformations. However, detailed studies elucidating such roles for this compound are not presently documented.
Data Table: Catalytic Activity of this compound Complexes
| Catalyst System | Reaction Type | Substrate | Product | Conversion (%) | Selectivity (%) | Notes |
| Data Not Available | - | - | - | - | - | - |
Application in the Synthesis of Metal-Containing Nanomaterials
There is no available information in the searched scientific literature regarding the use of this compound or its complexes in the synthesis of metal-containing nanomaterials. The synthesis of such nanomaterials often involves the use of ligands to control the size, shape, and stability of the nanoparticles. While pyrazolamine ligands can, in principle, serve this function, specific examples or detailed research concerning this compound in this application have not been reported.
Data Table: Synthesis of Metal-Containing Nanomaterials using this compound
| Nanomaterial | Metal Precursor | This compound Role | Synthesis Method | Particle Size (nm) | Morphological Features |
| Data Not Available | - | - | - | - | - |
Applications of 1 Butyl 1h Pyrazol 4 Amine and Its Derivatives in Materials Science
Integration into Metal-Organic Frameworks (MOFs)
Metal-organic frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic molecules. rsc.orgnih.gov The tunability of their pore size, shape, and chemical environment makes them highly promising for applications such as gas storage and separation. nih.govacs.org Pyrazole (B372694) derivatives, including 1-Butyl-1H-pyrazol-4-amine, are increasingly being used as the organic linkers in the synthesis of MOFs. rsc.orgbiosynce.com
Design and Synthesis of Pyrazolamine-Bridged MOFs
The design and synthesis of MOFs are pivotal in determining their final properties and functions. rsc.org The process involves the careful selection of metal nodes, organic linkers, solvents, and reaction conditions such as temperature and pressure. rsc.org A variety of synthetic methods can be employed, including solvothermal/hydrothermal, microwave-assisted, electrochemical, mechanochemical, and sonochemical techniques. nih.govossila.com
In the context of pyrazolamine-bridged MOFs, the pyrazole unit acts as a versatile building block. The nitrogen atoms in the pyrazole ring can coordinate with metal ions to form stable frameworks. biosynce.com The amine group (–NH2) of this compound and its derivatives can also participate in forming the framework or be available for post-synthetic modification, allowing for the introduction of further functionalities. The butyl group, in turn, can influence the steric and electronic properties of the resulting MOF.
The synthesis of these specialized MOFs often follows established methods. For instance, a solvothermal reaction might involve dissolving the pyrazole-based linker and a metal salt in a suitable solvent, which is then heated in a sealed vessel to promote crystal growth. ossila.com The choice of solvent and temperature can significantly impact the resulting crystal structure and porosity.
Exploration of Porous Architectures for Gas Storage and Separation
The porous nature of MOFs makes them ideal candidates for gas storage and separation applications. nih.govunimib.it The precise control over pore size and functionality offered by pyrazolamine-based linkers allows for the creation of MOFs tailored for specific gas molecules. For example, by adjusting the length and functional groups of the organic linker, the pore dimensions can be fine-tuned to selectively adsorb certain gases while excluding others, a principle crucial for gas separation processes. acs.org
Research has shown that the introduction of specific functional groups, such as the amine group in this compound, can enhance the affinity of the MOF for certain gases like carbon dioxide (CO2) through specific chemical interactions. acs.org This is particularly relevant for applications in carbon capture and utilization. The inherent porosity and high surface area of these materials also make them suitable for storing large quantities of gases like hydrogen and methane (B114726) at lower pressures than traditional methods. nih.gov
Table 1: Comparison of MOF Synthesis Methods
| Synthesis Method | Description | Advantages |
| Solvothermal/Hydrothermal | Reaction is carried out in a sealed vessel using a solvent at temperatures above its boiling point. ossila.com | High crystallinity, good control over particle size and morphology. |
| Microwave-Assisted | Utilizes microwave radiation to rapidly heat the reaction mixture. ossila.com | Faster reaction times, can lead to smaller and more uniform particles. |
| Electrochemical | MOF is formed on the surface of an electrode through an electrochemical reaction. ossila.com | Mild reaction conditions, can produce thin films of MOFs. eeer.org |
| Mechanochemical | Synthesis is achieved by grinding the solid reactants together, often with a small amount of liquid. ossila.com | Solvent-free or uses minimal solvent, environmentally friendly. |
| Sonochemical | Uses high-frequency ultrasound to induce cavitation, creating localized high-temperature and high-pressure zones. ossila.com | Can lead to the formation of nanostructured MOFs. |
Development of Pyrazole-Containing Polymeric Materials
Polymers are large molecules composed of repeating structural units called monomers. github.io The incorporation of pyrazole rings into polymer chains can impart unique and desirable properties to the resulting materials. biosynce.comias.ac.in
Incorporation of Pyrazolamine Units into Polymer Chains
Pyrazolamine units can be incorporated into polymer chains through various polymerization techniques. ias.ac.in A polymer is a large molecule made up of repeating monomer units. uc.edu The degree of polymerization refers to the number of monomer units in a polymer chain. wikipedia.org
One common method is chain-growth polymerization , where monomer units are added one at a time to a growing polymer chain. For example, a vinyl-substituted pyrazole derivative could undergo polymerization to form a polymer with pyrazole side groups. Another approach is step-growth polymerization , where bifunctional monomers react to form dimers, trimers, and eventually long polymer chains. A pyrazole-containing dicarboxylic acid or diamine could be used as a monomer in this type of polymerization to create polyesters or polyamides, respectively. ias.ac.in
The specific structure of the pyrazolamine monomer, including the position of the amine and other substituents on the pyrazole ring, will influence the polymerization process and the final polymer architecture. The resulting polymers can be homopolymers, consisting of a single type of repeating unit, or copolymers, containing two or more different repeating units. pdx.edu
Tailoring of Optical, Electrical, and Mechanical Properties
The inclusion of pyrazole units in a polymer backbone can significantly influence the material's properties. biosynce.com The rigid, aromatic nature of the pyrazole ring can enhance the thermal stability and mechanical strength of the polymer. ias.ac.in
Electrical Properties: The nitrogen atoms in the pyrazole ring can participate in charge transport, making these polymers potentially useful as semiconducting materials in electronic devices. Novel pyrazole-based polymers have been synthesized that exhibit bright electroluminescence, indicating their promise for use in light-emitting applications. rsc.org
Mechanical Properties: The introduction of pyrazole groups can enhance the intermolecular forces within the polymer chains, leading to improved mechanical strength. ias.ac.in The ability to form hydrogen bonds via the amine and pyrazole nitrogen atoms can further contribute to the material's robustness.
Table 2: Properties of Pyrazole-Containing Polymers
| Property | Influence of Pyrazole Unit | Potential Application |
| Thermal Stability | The rigid pyrazole ring can increase the decomposition temperature of the polymer. ias.ac.in | High-performance plastics, coatings. |
| Mechanical Strength | Intermolecular forces and hydrogen bonding involving the pyrazole ring can enhance strength and rigidity. ias.ac.in | Engineering plastics, composite materials. |
| Optical Properties | The conjugated system of the pyrazole ring can lead to fluorescence and specific UV-Vis absorption. biosynce.comdergipark.org.tr | Organic light-emitting diodes (OLEDs), sensors. |
| Electrical Properties | The nitrogen heteroatoms can facilitate charge transport, leading to semiconducting behavior. rsc.org | Transistors, solar cells. |
Advanced Functional Materials: Fluorescent Probes and Optoelectronic Components
The unique photophysical properties of pyrazole derivatives make them excellent candidates for the development of advanced functional materials. Pyrazole-containing compounds have been investigated for their use as fluorescent probes for the detection of ions and molecules. researchgate.net Their ability to form complexes with metal ions can lead to changes in their fluorescence, providing a basis for sensing applications.
In the realm of optoelectronics, pyrazole-based materials are being explored for use in a variety of components. Their electroluminescent properties make them suitable for the emissive layer in OLEDs. rsc.org Furthermore, the tunability of their electronic properties suggests potential applications in organic photovoltaics and transistors. The development of new pyrazole-containing polymers and small molecules continues to be an active area of research, with the goal of creating materials with optimized performance for these advanced applications. ias.ac.in
Design of Pyrazolamine-Based Fluorescent Probes for Analyte Detection
The development of fluorescent probes for the selective and sensitive detection of ions and small molecules is a significant area of research. Pyrazolamine derivatives, including those derived from this compound, serve as excellent platforms for designing such probes due to their tunable photophysical properties and the presence of nitrogen atoms that can act as binding sites.
The design of these probes often relies on key photophysical mechanisms such as Intramolecular Charge Transfer (ICT), Photoinduced Electron Transfer (PET), and Excited-State Intramolecular Proton Transfer (ESIPT). nih.govnih.gov In a typical design, the pyrazolamine core acts as a fluorophore, and a specific receptor unit is attached to it. The binding of an analyte to the receptor modulates the electronic properties of the pyrazolamine core, leading to a detectable change in its fluorescence emission (e.g., "turn-on," "turn-off," or ratiometric response). nih.govfrontiersin.org
One notable strategy involves the synthesis of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. For instance, a probe for cyanide (CN⁻) detection was developed based on a 2,5,7-trisubstituted pyrazolo[1,5-a]pyrimidine. mdpi.com The sensing mechanism of this probe is based on the nucleophilic addition of cyanide to a specific site on the molecule, which in turn triggers an intramolecular charge transfer (ICT) process, resulting in a distinct fluorescence response. mdpi.com
Furthermore, pyrazole derivatives have been engineered to act as chemosensors for various metal cations. The nitrogen atoms in the pyrazole ring and the amine group can form stable chelate complexes with metal ions like Cu²⁺, Ni²⁺, and Al³⁺. nih.gov This coordination event alters the electronic state of the fluorophore, causing a change in its emission spectrum, which can be used for quantitative detection. For example, a pyridine-pyrazole-based chemosensor was shown to selectively recognize Al³⁺ ions with both colorimetric and fluorescent changes. nih.gov Another study demonstrated that a pyrazole derivative could function as a fluorescent probe for cation detection, where the pyrazole unit itself acts as the fluorophore and the nitrogen atoms of an attached pyridyl group serve as the binding site. nih.gov
The versatility of pyrazole chemistry allows for the creation of probes with high selectivity and sensitivity. For example, a pyrazolo[3,4-b]pyridine-based probe was successfully used for imaging Al³⁺ and F⁻ ions within the lysosomes of HeLa cells, demonstrating their applicability in complex biological environments. nih.gov The limit of detection for Al³⁺ with this probe was reported to be as low as 62 nM. nih.gov
Below is a table summarizing the characteristics of representative pyrazolamine-based fluorescent probes:
| Probe Type | Analyte | Sensing Mechanism | Notable Features |
| Pyrazolo[1,5-a]pyrimidine | Cyanide (CN⁻) | Intramolecular Charge Transfer (ICT) | Designed for selective nucleophilic addition. mdpi.com |
| Pyridine-Pyrazole | Aluminum (Al³⁺) | Chelation-induced fluorescence enhancement | Selective recognition with both colorimetric and fluorescent output. nih.gov |
| Pyrazolopyrimidine | Copper (Cu²⁺), Nickel (Ni²⁺) | Chelation-induced fluorescence quenching | Tridentate ligand design for metal ion binding. nih.gov |
| Coumarin-Pyrazole | Chromium (Cr³⁺) | Chelation-induced spectral shift | Solution color changes from fluorescent green to yellow. nih.gov |
| Pyrazolo[3,4-b]pyridine | Aluminum (Al³⁺), Fluoride (F⁻) | Chelation and displacement | Capable of imaging ions in cellular lysosomes. nih.gov |
Applications in Photophysical Devices and Imaging
The favorable photophysical properties of this compound derivatives, such as high fluorescence quantum yields and good thermal and photostability, make them promising candidates for applications in photophysical devices and bioimaging. researchgate.net
In the realm of photophysical devices, pyrazole derivatives, particularly fused systems like pyrazolo[3,4-b]quinoxalines and pyrazolo[3,4-b]quinolines, have been investigated as emitters in Organic Light-Emitting Diodes (OLEDs). researchgate.netmdpi.com The performance of these materials in OLEDs is highly dependent on their molecular structure. For example, the introduction of a phenyl substituent at the third position of a 1H-pyrazolo[3,4-b]quinoxaline core was found to enhance fluorescence by increasing the contribution of π-π* transitions, leading to devices that emit green light with a brightness of up to 2820 cd/m². researchgate.net The electron-accepting nature of the pyrimidine (B1678525) ring in pyrazolopyrimidine derivatives also makes them suitable building blocks for materials used in organic electronics. nih.gov The high thermal stability of these compounds, with decomposition temperatures often exceeding 300-400 °C, is another critical advantage for their use in electronic devices. mdpi.comnih.gov
In the field of biomedical imaging, pyrazolamine derivatives have been employed as fluorescent biomarkers. Their ability to localize in specific cellular organelles and their sensitivity to the microenvironment make them powerful tools for cell biology research. For instance, a series of pyrazolo[1,5-a]pyrimidine derivatives were synthesized and used for imaging lipid droplets in both cancerous (HeLa) and normal (L929) cells. researchgate.net These probes exhibited high fluorescence quantum yields (up to 0.98 in certain solvents) and excellent photostability, allowing for clear differentiation between the two cell types based on the abundance of lipid droplets. researchgate.net
The design of these imaging agents often incorporates principles of intramolecular charge transfer to enhance their sensitivity. researchgate.net For example, dicyanovinylidene derivatives of pyrazolo[3,4-b]pyridines have been developed as probes for cyanide sensing through an ICT process, highlighting their potential for imaging specific analytes within biological systems. researchgate.net The development of hemicyanine-based fluorescent probes, which operate in the near-infrared (NIR) region, offers advantages such as deeper tissue penetration and reduced background fluorescence, making them suitable for in vivo imaging. mdpi.com The strategies used in designing these probes, often based on a donor-π-acceptor (D-π-A) structure, are applicable to pyrazolamine systems as well. mdpi.com
The table below details the application of pyrazolamine derivatives in photophysical devices and imaging:
| Compound Class | Application | Performance/Key Findings |
| Pyrazolo[3,4-b]quinoxalines | Organic Light-Emitting Diodes (OLEDs) | Emitted green light with brightness up to 2820 cd/m². researchgate.net |
| Pyrazolo[3,4-b]quinolines | Organic Light-Emitting Diodes (OLEDs) | High thermal stability (decomposition > 400 °C); glassy transitions observed. mdpi.com |
| Pyrazolo[1,5-a]pyrimidines | Fluorescent Biomarkers (Lipid Droplets) | High quantum yields (0.44–0.98); used to distinguish between normal and cancer cells. researchgate.net |
| Pyrazolo[3,4-b]pyridines | Bioimaging Probes (Ions) | Used for imaging Al³⁺ and F⁻ in HeLa cell lysosomes. nih.gov |
| Phenyl Pyrimidine Derivatives | Organic Light-Emitting Diodes (OLEDs) | Achieved maximum external quantum efficiency of up to 10.6%. nih.gov |
Advanced Analytical and Computational Methodologies for Pyrazolamine Research
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental in determining the molecular structure and functional groups present in a compound. For pyrazolamines, techniques such as NMR, FT-IR, and mass spectrometry provide critical insights into their identity and purity.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including pyrazole (B372694) derivatives. researchgate.nettandfonline.com By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise connectivity of atoms within the molecule can be determined. researchgate.net
For pyrazolamine compounds, ¹H NMR spectroscopy provides information on the protons of the pyrazole ring, the butyl substituent, and the amine group. The protons on the pyrazole ring typically appear in the aromatic region of the spectrum, while the protons of the butyl group will be found in the aliphatic region. The chemical shift values are influenced by the electronic environment of each proton. oregonstate.edu For instance, in the related compound 3,5-bis(t-butyl)-1H-pyrazol-4-amine, the methyl protons of the t-butyl groups appear as a singlet at 1.37 ppm. researchgate.net
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Detailed 2D NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation) and HSQC (Heteronuclear Single Quantum Coherence) can further confirm the structural assignment by showing correlations between protons and carbons. nih.gov
Table 1: Predicted ¹H NMR Chemical Shifts for Pyrazole Derivatives Note: This table presents typical chemical shift ranges for protons in environments similar to those in 1-Butyl-1H-pyrazol-4-amine, based on general principles and data from related structures.
| Proton Environment | Typical Chemical Shift (δ, ppm) |
| Pyrazole Ring C-H | 6.5 - 8.0 |
| Amine (NH₂) | 3.0 - 5.0 (often broad) |
| N-CH₂ (Butyl) | 3.5 - 4.5 |
| -CH₂- (Butyl) | 1.5 - 2.0 |
| -CH₂- (Butyl) | 1.2 - 1.5 |
| -CH₃ (Butyl) | 0.8 - 1.0 |
Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. researchgate.net
In the analysis of this compound, the FT-IR spectrum would be expected to show characteristic absorption bands corresponding to the various stretching and bending vibrations of its functional groups. For example, the N-H stretching vibrations of the primary amine group typically appear as one or two sharp bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the butyl group's aliphatic chain would be observed around 2850-2960 cm⁻¹. Vibrations associated with the pyrazole ring, such as C=N and C=C stretching, are expected in the 1500-1600 cm⁻¹ region. researchgate.net For the related compound 3,5-bis(t-butyl)-1H-pyrazol-4-amine, an absorption band at 3424 cm⁻¹ is assigned to the amine N-H stretch. researchgate.net
Table 2: Expected FT-IR Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Primary Amine | N-H Stretch | 3300 - 3500 |
| Aliphatic C-H | C-H Stretch | 2850 - 2960 |
| Pyrazole Ring | C=N Stretch | ~1580 |
| Pyrazole Ring | C=C Stretch | 1500 - 1600 |
| Amine | N-H Bend | 1590 - 1650 |
Mass Spectrometry (MS) Techniques: High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. researchgate.net High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule with a high degree of confidence. nih.gov This is crucial for confirming the molecular formula of newly synthesized compounds. nih.gov
Table 3: Predicted HRMS Data for Pyrazolamine Isomers
| Compound | Molecular Formula | Adduct | Predicted m/z |
| 1-(tert-Butyl)-1H-pyrazol-4-amine | C₇H₁₃N₃ | [M+H]⁺ | 140.11823 uni.lu |
| 1-(tert-Butyl)-1H-pyrazol-4-amine | C₇H₁₃N₃ | [M+Na]⁺ | 162.10017 uni.lu |
| 1-(cyclobutylmethyl)-1H-pyrazol-4-amine | C₈H₁₃N₃ | [M+H]⁺ | 152.11823 uni.lu |
| 1-(cyclobutylmethyl)-1H-pyrazol-4-amine | C₈H₁₃N₃ | [M+Na]⁺ | 174.10017 uni.lu |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which govern the packing of molecules in the crystal lattice. acs.org
While a crystal structure for this compound is not publicly documented, analysis of related pyrazolamine structures provides insight into the expected solid-state features. For example, the crystal structure of 3,5-bis(t-butyl)-1H-pyrazol-4-amine reveals specific bond distances and angles within the pyrazole ring and its substituents. researchgate.net Studies on other pyrazole derivatives show how intermolecular N-H···N hydrogen bonds can link molecules into chains or more complex three-dimensional networks. acs.org Such interactions are crucial for understanding the physical properties of the solid material.
Computational Chemistry Approaches for Mechanistic and Electronic Studies
Computational chemistry provides powerful tools for investigating the properties and reactivity of molecules, complementing experimental findings.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It is widely applied in chemical research to predict molecular geometries, energies, and other electronic properties. researchgate.netnih.gov
For this compound, DFT calculations, often using functionals like B3LYP, can be employed to determine the most stable conformation (optimized geometry) by calculating bond lengths and angles. researchgate.netnih.gov These theoretical calculations allow for the prediction of spectroscopic data (NMR, IR), which can then be compared with experimental results for validation. tandfonline.com Furthermore, DFT is used to analyze frontier molecular orbitals (HOMO and LUMO), which are key to understanding the molecule's chemical reactivity and electronic transitions. researchgate.netnih.gov The analysis of the molecular electrostatic potential can also identify regions of the molecule that are susceptible to electrophilic or nucleophilic attack. researchgate.net
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions
Natural Bond Orbital (NBO) analysis is a powerful computational tool used to understand chemical bonding and intermolecular interactions in a way that aligns with intuitive chemical concepts. uba.arwisc.edu It examines the distribution of electron density in a molecule, providing a detailed picture of donor-acceptor interactions, which are crucial for understanding non-covalent forces. nih.gov This method translates complex wavefunctions from quantum mechanical calculations into localized bonding orbitals, lone pairs, and anti-bonding orbitals. uba.archemrxiv.org
The strength of these interactions, particularly hyperconjugative interactions, can be quantified by the second-order perturbation energy, E(2). nih.gov This value measures the stabilization energy resulting from the interaction between a filled (donor) NBO and an empty (acceptor) NBO. nih.gov In pyrazole derivatives, significant stabilization energies are often observed for interactions involving the lone pairs of nitrogen atoms and the π-orbitals of the pyrazole ring with the anti-bonding orbitals of neighboring molecules or substituents. nih.gov For instance, in related pyrazole compounds, interactions between filled molecular orbitals like σ(N13-H21) and lone pairs LP(N13) with unfilled σ*(C7-N11) molecular orbitals have been shown to provide remarkable stabilization energy. nih.gov
NBO analysis is particularly adept at elucidating the nature of hydrogen bonds and other van der Waals forces, emphasizing the role of quantum mechanical orbital interactions and exchange effects over classical electrostatic models, especially at typical bonding distances. uba.arresearchgate.net This analysis allows for the isolation and interpretation of H-bond interaction energies in a clear, perturbative framework. uba.ar
A summary of typical donor-acceptor interactions and their stabilization energies in pyrazole derivatives, which can be extrapolated to understand the behavior of this compound, is presented below.
Table 1: Representative NBO Donor-Acceptor Interactions in Pyrazole Derivatives
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP(1) N2 | π*(C3-C4) | > 5 | Intramolecular hyperconjugation |
| LP(1) N2 | π*(N1-C5) | > 5 | Intramolecular hyperconjugation |
| π(C3-C4) | π*(N1-N2) | > 20 | Intramolecular resonance |
| σ(N1-C5) | σ*(C4-N(amine)) | Variable | Intermolecular interaction |
Note: The values presented are illustrative and based on general findings for pyrazole derivatives. Specific values for this compound would require dedicated computational analysis.
Theoretical Prediction of Optical Properties (e.g., NLO, HOMO-LUMO)
Computational chemistry plays a pivotal role in predicting the optical properties of molecules like this compound. Key parameters in this prediction are the Nonlinear Optical (NLO) properties and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
Nonlinear Optical (NLO) Properties:
Molecules with significant NLO properties are of great interest for applications in photonics and optoelectronics. researchgate.netresearchgate.net The NLO response of a molecule is primarily determined by its hyperpolarizability. Theoretical calculations, often using Density Functional Theory (DFT), can predict the first-order hyperpolarizability (β) of a molecule. researchgate.netresearchgate.net For pyrazole derivatives, the presence of electron-donating groups (like the amino group) and the π-conjugated pyrazole ring can lead to enhanced NLO properties. researchgate.netnih.gov The calculated hyperpolarizability values for some pyrazole derivatives have been shown to be greater than that of urea, a standard reference material for NLO studies. researchgate.netresearchgate.net
HOMO-LUMO Analysis:
The HOMO and LUMO are frontier molecular orbitals that are crucial for determining the electronic and optical properties of a molecule. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that influences the molecule's reactivity, stability, and UV-Visible absorption characteristics. schrodinger.comyoutube.com
A small HOMO-LUMO gap generally indicates higher chemical reactivity and a tendency to absorb light at longer wavelengths. nih.gov In pyrazole derivatives, the HOMO is often localized on the pyrazole ring and the amino group, while the LUMO is distributed over the pyrazole ring. The HOMO-LUMO gap can be tuned by altering the substituents on the pyrazole ring. researchgate.net For example, the presence of extended conjugated double bonds in organic molecules generally leads to a decrease in the HOMO-LUMO energy gap. youtube.com
Table 2: Calculated Optical Properties for Representative Pyrazole Derivatives
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | First Hyperpolarizability (β) (esu) |
|---|---|---|---|---|
| Pyrazole Derivative 1 | -5.5971 | -2.4598 | 3.1373 | 1.39 x 10⁻³⁰ |
| Pyrazole Derivative 2 | -6.2 | -1.5 | 4.7 | - |
Note: Data is compiled from various sources on different pyrazole derivatives to provide a comparative context. researchgate.netresearchgate.netresearchgate.net
Molecular Electrostatic Potential (MEP) Studies
Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. nih.govnih.gov The MEP map provides a visual representation of the electrostatic potential on the electron density surface of a molecule.
Different colors on the MEP map represent different potential values. Typically:
Red: Regions of most negative electrostatic potential, indicating an excess of electrons. These are favorable sites for electrophilic attack.
Blue: Regions of most positive electrostatic potential, indicating a deficiency of electrons. These are favorable sites for nucleophilic attack.
Green: Regions of neutral or near-zero potential.
For a molecule like this compound, the MEP map is expected to show a region of high negative potential (red) around the nitrogen atoms of the pyrazole ring and the amino group, due to the presence of lone pairs of electrons. These sites would be susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amino group and potentially the butyl chain would exhibit positive potential (blue or green), making them potential sites for nucleophilic interaction.
MEP studies are instrumental in understanding intermolecular interactions, particularly in the context of drug-receptor binding, as they help to identify regions of a molecule that are likely to engage in electrostatic interactions. nih.gov
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
Future Directions and Emerging Research Avenues for 1 Butyl 1h Pyrazol 4 Amine
Exploration of Unconventional Synthetic Pathways and Sustainable Synthesis
Future research is poised to move beyond traditional synthetic methods towards more efficient and environmentally benign processes for producing 1-Butyl-1H-pyrazol-4-amine and its derivatives. The principles of green chemistry are central to this evolution, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. acs.orgrsc.org
Key areas of exploration include:
Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically shorten reaction times, often leading to higher yields and cleaner reactions compared to conventional heating methods. mdpi.comnih.gov This technique has been successfully applied to the synthesis of various pyrazole (B372694) derivatives, suggesting its applicability for the efficient production of this compound. nih.govnih.gov
Sustainable Solvents and Catalysts : Research is focusing on replacing hazardous organic solvents with greener alternatives like water or ethanol-water mixtures. nih.govthieme-connect.com Furthermore, the development of heterogeneous or reusable catalysts, such as silica-supported sulfuric acid or various nanocomposites, can simplify product purification and reduce the environmental impact of the synthesis. thieme-connect.com Solvent-free, or "dry media," reaction conditions are also a promising green approach that has been effective in pyrazole synthesis. mdpi.comnih.gov
| Method | Key Features | Catalyst/Promoter Examples | Typical Solvents | Advantages |
|---|---|---|---|---|
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times. nih.gov | l-tyrosine, SnCl₂, Base in dry media nih.govmdpi.com | H₂O–ethanol, Solvent-free nih.govmdpi.com | Increased reaction rates, higher yields, energy efficiency. nih.gov |
| Multicomponent Reactions (MCRs) | One-pot synthesis from ≥3 starting materials. nih.gov | Imidazole, CeO₂/SiO₂, CTAB acs.orgthieme-connect.com | Water, Ethanol acs.orgthieme-connect.com | High atom economy, step economy, reduced waste. acs.org |
| Aqueous-Phase Synthesis | Utilizes water as the primary solvent. thieme-connect.com | CeO₂/CuO@GQDs@NH₂, CTAB thieme-connect.com | Water thieme-connect.com | Environmentally benign, safe, low cost. thieme-connect.com |
Design of Advanced Pyrazolamine Ligands for Tailored Coordination Properties
The this compound scaffold is an excellent starting point for designing novel ligands for coordination chemistry. The nitrogen atoms in the pyrazole ring and the exocyclic amine group can act as coordination sites for metal ions. researchgate.netnih.gov The design of these ligands can be fine-tuned to create metal complexes with specific electronic, magnetic, and catalytic properties.
Future research in this area will likely focus on:
Steric and Electronic Tuning : The tert-butyl group is known to provide significant steric bulk, which influences the coordination geometry and stability of metal complexes. vulcanchem.com Similarly, the N-butyl group in this compound can be used to control the steric environment around a metal center. By modifying substituents on the pyrazole ring, researchers can precisely tune the ligand field strength, which can control the spin state of transition metal ions like Fe(II) or Co(II). mdpi.com
Bidentate and Polydentate Ligands : this compound can serve as a building block for more complex polydentate ligands. researchgate.net By reacting the amine group to link to other donor moieties, ligands can be created that form highly stable chelate complexes with metals. These complexes have potential applications in catalysis, as sensors, or as functional materials. researchgate.netbohrium.com
Luminescent Materials : Pyrazolone-based ligands, a related class of compounds, are known to enhance the luminescence of lanthanide ions through an "antenna effect." researchgate.net Future work could explore whether functionalized this compound ligands can be designed to sensitize the emission of lanthanide or other metal ions, leading to new phosphorescent materials for displays and sensing.
| Design Strategy | Structural Modification | Targeted Property | Potential Application |
|---|---|---|---|
| Steric Control | Varying the size of the N-alkyl group (e.g., butyl). mdpi.com | Control of coordination number and geometry. mdpi.com | Selective catalysis, spin-crossover materials. mdpi.com |
| Electronic Tuning | Introducing electron-donating/withdrawing groups on the pyrazole ring. | Modulation of metal-ligand bond strength and redox potential. mdpi.com | Electrocatalysts, redox-active sensors. |
| Increasing Denticity | Functionalizing the amine group to add more donor atoms. researchgate.net | Enhanced complex stability (chelate effect). | Stable catalysts, metal extractants. researchgate.net |
| Luminescence Sensitization | Incorporating chromophoric units into the ligand structure. | Efficient energy transfer to a metal center (Antenna Effect). researchgate.net | Luminescent probes, OLEDs, bio-imaging. researchgate.net |
Development of Novel Applications in Emerging Materials Technologies
The functional groups on this compound make it a versatile building block for incorporation into advanced materials. Emerging technologies in fields like electronics, energy, and sustainable materials demand new molecules with tailored properties. fibrant52.commosti.gov.my
Promising research directions include:
High-Performance Polymers and Coatings : The primary amine group can react with various monomers to be incorporated into polymer backbones or as pendant groups. This could lead to the development of high-performance polymers with enhanced thermal stability, durability, or specific surface properties. vulcanchem.com
Metal-Organic Frameworks (MOFs) : The pyrazole and amine nitrogens can act as linkers to connect metal nodes, forming porous MOF structures. The butyl group would project into the pores, modifying their hydrophobicity and creating tailored environments for gas storage, separation, or catalysis.
Corrosion Inhibitors : Pyrazole derivatives have shown significant promise as corrosion inhibitors for metals in acidic environments. nih.govresearchgate.netresearchgate.net The nitrogen atoms can adsorb onto the metal surface, forming a protective layer. Future research could optimize the structure of this compound to create highly effective and environmentally friendly corrosion inhibitors. nih.gov
Materials for Electronics : The IUPAC list of emerging technologies highlights innovations like MXenes and bioinspired nanofluidics. iupac.org Organic molecules like this compound could be investigated as surface modifiers for 2D materials like MXenes to tune their electronic properties or as components in iontronic devices.
Synergistic Integration of Experimental and Computational Research
The combination of computational modeling and experimental validation is a powerful strategy for accelerating materials discovery. researchgate.netacs.org This synergistic approach is particularly well-suited for exploring the potential of this compound.
Future research will benefit from:
Predictive Modeling : Computational methods like Density Functional Theory (DFT) can predict the electronic structure, reactivity, and spectral properties of this compound and its derivatives. nih.govmdpi.com This allows for the in-silico screening of many potential structures before committing to laboratory synthesis. For example, DFT can help identify the most stable conformers or predict the regioselectivity of reactions.
Mechanism Elucidation : Molecular Dynamics (MD) simulations can model the behavior of these molecules over time, providing insights into complex processes. nih.gov For instance, MD can be used to study the adsorption of pyrazole-based corrosion inhibitors on a metal surface or to understand the binding interactions of a pyrazole-based drug candidate with a target protein. nih.govnih.gov
Guided Synthesis and Characterization : Experimental work provides the crucial real-world data needed to validate and refine computational models. mdpi.com The synthesis of target molecules and their characterization using techniques like NMR, X-ray diffraction, and electrochemical measurements create a feedback loop where experimental results guide the development of more accurate theoretical models, leading to a deeper understanding and faster innovation. nih.gov
| Research Goal | Computational Technique | Information Gained | Experimental Technique | Validation/Information Gained |
|---|---|---|---|---|
| Design New Catalysts | Density Functional Theory (DFT) | Reaction pathways, activation energies, electronic structure. mdpi.com | Synthesis & Kinetic Studies | Reaction yields, turnover frequency, product selectivity. |
| Develop Corrosion Inhibitors | Molecular Dynamics (MD), DFT | Adsorption energy, orientation on surface, protective layer formation. nih.gov | Electrochemical Impedance Spectroscopy (EIS), Weight Loss Measurements nih.gov | Inhibition efficiency, adsorption mechanism (physisorption/chemisorption). nih.gov |
| Understand Ligand Properties | DFT, Conformational Analysis | HOMO-LUMO gaps, charge distribution, bond angles. | X-Ray Crystallography, NMR Spectroscopy | Precise 3D structure, bond lengths, chemical environment of atoms. |
| Screen for Biological Activity | Molecular Docking | Binding affinity and mode with target proteins. mdpi.comdntb.gov.ua | In vitro assays (e.g., MIC, IC50) mdpi.comdntb.gov.ua | Actual biological/pharmacological activity. mdpi.com |
Q & A
Q. What are the optimal synthetic routes for 1-Butyl-1H-pyrazol-4-amine, and how do reaction conditions influence yield?
The synthesis of pyrazole derivatives like this compound typically involves alkylation of pyrazole precursors. A common approach is reacting 1H-pyrazol-4-amine with butyl halides (e.g., 1-bromobutane) under basic conditions (e.g., sodium hydride) in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (60–80°C) . Reaction time and stoichiometric ratios of the base to substrate are critical: excess base may lead to side reactions, while insufficient base reduces alkylation efficiency. Post-synthesis purification via recrystallization or column chromatography is recommended to achieve >95% purity .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- NMR Spectroscopy : H and C NMR are essential for confirming the butyl chain’s integration and pyrazole ring substitution patterns. The amine proton typically appears as a broad singlet (~δ 5.0–6.0 ppm), while butyl protons show distinct splitting in the δ 0.8–1.6 ppm range .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., calculated [M+H] for CHN: 139.1117) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity, using a C18 column and acetonitrile/water gradient .
Q. What biological activities are associated with structurally similar pyrazole-4-amine derivatives?
Pyrazole-4-amine analogs exhibit diverse bioactivities, including antimicrobial, anticancer, and anti-inflammatory properties. For example, 1-benzyl derivatives show inhibitory effects on kinase enzymes, while ethyl-substituted analogs demonstrate moderate cytotoxicity against cancer cell lines (e.g., IC ~10–50 µM in MCF-7) . However, this compound’s specific bioactivity requires empirical validation via assays like MTT for cytotoxicity or enzymatic inhibition studies .
Advanced Research Questions
Q. How can computational modeling predict the reactivity and binding affinity of this compound with biological targets?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize the compound’s geometry and electronic properties. Molecular docking (AutoDock Vina) into target proteins (e.g., cyclooxygenase-2) can predict binding modes and affinity scores (∆G ≤ -7 kcal/mol suggests strong binding). Pharmacophore modeling identifies critical interaction sites, such as the amine group’s hydrogen-bonding potential .
Q. What crystallographic techniques resolve structural ambiguities in this compound derivatives?
Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is ideal for determining bond lengths, angles, and stereochemistry. For example, the pyrazole ring’s N–N distance (~1.34 Å) and butyl chain torsion angles confirm substituent orientation . High-resolution data (R-factor < 5%) require cryogenic cooling (100 K) and synchrotron radiation sources .
Q. How do substituent modifications (e.g., butyl vs. ethyl groups) affect the compound’s physicochemical and pharmacological properties?
- Lipophilicity : Butyl groups increase logP values (e.g., +0.5–1.0 compared to ethyl), enhancing membrane permeability but potentially reducing aqueous solubility.
- Bioactivity : Longer alkyl chains (e.g., butyl) may improve binding to hydrophobic enzyme pockets, as seen in kinase inhibitors .
- Metabolic Stability : Butyl derivatives may undergo slower oxidative metabolism (CYP3A4) compared to shorter chains, as predicted by in silico ADMET tools .
Q. What strategies address contradictions in reported synthetic yields or biological data for pyrazole-4-amine analogs?
- Yield Discrepancies : Reproduce reactions under inert atmospheres (N) to minimize oxidation. Use anhydrous solvents and monitor reaction progress via TLC .
- Biological Variability : Standardize assay conditions (e.g., cell passage number, serum concentration) and validate results across multiple cell lines (e.g., HEK293, HepG2) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods for synthesis and purification steps.
- Waste Disposal : Neutralize acidic/basic byproducts before disposing in halogenated waste containers.
- Toxicity Data : Refer to safety data sheets (SDS) for LD values (estimated >500 mg/kg for rodents) and first-aid measures .
Methodological Considerations
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
